

# Application Notes & Protocols: Preclinical Pharmacokinetics and Biodistribution of Pembrolizumab

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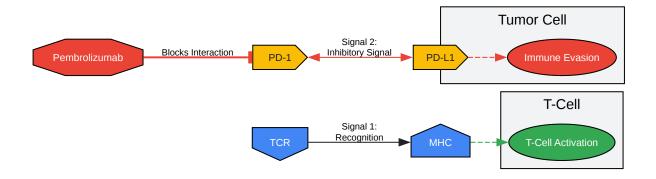
For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the methodologies and findings from preclinical studies on the pharmacokinetics (PK) and biodistribution of pembrolizumab, a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1).[1][2][3][4] These studies are critical for understanding the in vivo behavior of the antibody, informing clinical dosing strategies, and ensuring its successful translation into therapeutic use.[1][3]

### **Mechanism of Action of Pembrolizumab**

Pembrolizumab is an immune checkpoint inhibitor.[5] It functions by binding to the PD-1 receptor on T-cells and blocking its interaction with the ligands PD-L1 and PD-L2, which are often overexpressed on cancer cells.[5][6][7] This blockade disrupts the inhibitory signals that suppress T-cell activity, thereby restoring the immune system's ability to recognize and eliminate tumor cells.[5][6]





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Caption: Pembrolizumab blocks the PD-1/PD-L1 inhibitory pathway, restoring T-cell activation.

## **Experimental Protocols for Preclinical Evaluation**

The following protocols are based on studies using Zirconium-89 (<sup>89</sup>Zr)-labeled pembrolizumab for in vivo tracking via Positron Emission Tomography (PET).[3][4][8] This methodology allows for non-invasive, longitudinal assessment of the antibody's distribution.[3][8]

This protocol details the conjugation of a chelator to pembrolizumab and subsequent radiolabeling.

- Antibody Preparation: Prepare a solution of pembrolizumab in a suitable buffer (e.g., phosphate-buffered saline, PBS).
- Chelator Conjugation:
  - Add the chelator, such as deferoxamine-p-SCN (Df-p-SCN), to the pembrolizumab solution.
  - Incubate the mixture for a specified time (e.g., 1 hour) at room temperature with gentle mixing to allow for the conjugation of the chelator to the antibody.
  - Purify the resulting Df-pembrolizumab conjugate using size-exclusion chromatography to remove any unconjugated chelator.



#### · Radiolabeling:

- Prepare the <sup>89</sup>Zr in an acidic solution (e.g., 1 M oxalic acid).
- Adjust the pH of the Df-pembrolizumab solution to approximately 7.0-7.5.
- Add the <sup>89</sup>Zr solution to the Df-pembrolizumab conjugate.
- Incubate the reaction mixture for 1 hour at room temperature.
- Quality Control:
  - Assess the radiochemical purity of the <sup>89</sup>Zr-Df-pembrolizumab using instant thin-layer chromatography (iTLC).
  - Confirm the stability of the radiolabeled antibody in serum over time.

Preclinical studies have utilized various rodent models to assess the pharmacokinetics and biodistribution of pembrolizumab.[3]

- Standard Rodent Models:
  - Mice: 5-week-old female ICR (CD-1) mice.[3]
  - Rats: 5-week-old female Sprague-Dawley outbred rats.[3]
- · Humanized Murine Models:
  - To study the interaction with human immune cells, immunodeficient mice (e.g., NSG mice) are engrafted with human peripheral blood mononuclear cells (PBMCs), creating a hu-PBL-SCID model.[3][9]
- Study Groups: Animals are typically divided into groups for longitudinal PET imaging and terminal biodistribution studies at various time points (e.g., 0.5, 24, 72, 120, and 168 hours post-injection).[3]
- Tracer Administration: Administer a defined dose of <sup>89</sup>Zr-Df-pembrolizumab (e.g., 10 μg, 2.5 MBq) to each animal via intravenous (tail vein) injection.[9]

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- Anesthesia: Anesthetize the animals using a suitable anesthetic (e.g., isoflurane) before and during imaging.
- Image Acquisition:
  - Position the animal in the PET scanner.
  - Acquire whole-body static or dynamic PET scans at predetermined time points postinjection.
  - A CT scan is often performed for anatomical co-registration and attenuation correction.
- Image Analysis:
  - Reconstruct the PET images using appropriate algorithms.
  - Draw regions of interest (ROIs) over various organs (e.g., blood pool, liver, spleen, kidneys, tumor) on the co-registered PET/CT images.
  - Quantify the radioactivity concentration in each ROI, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[1][10]

This protocol is performed at the end of the study to validate the PET imaging data.

- Euthanasia: At the final time point (e.g., 168 hours), euthanize the animals according to approved institutional protocols.[11]
- Tissue Collection: Dissect and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, brain, and tumor if applicable).[1]
- Sample Processing:
  - Weigh each collected tissue sample.
  - Measure the radioactivity in each sample using a gamma counter.
  - Include standards of the injected radiotracer to allow for decay correction and calculation of %ID/g.



 Data Calculation: Calculate the %ID/g for each tissue using the formula: %ID/g = (Tissue Radioactivity / Injected Dose Radioactivity) / Tissue Weight \* 100

## **Data Presentation: Quantitative Summary**

The following tables summarize the biodistribution of <sup>89</sup>Zr-Df-pembrolizumab in preclinical models.

Table 1: Biodistribution of 89Zr-Df-pembrolizumab in ICR Mice (168h post-injection)[1]

Organ	Mean %ID/g	Standard Deviation
Blood	4.09	± 0.31
Liver	8.71	± 0.65
Spleen	5.23	± 0.41
Kidneys	3.15	± 0.28
Lungs	2.11	± 0.17
Heart	1.13	± 0.09
Stomach	0.89	± 0.07
Intestines	0.75	± 0.06
Muscle	0.55	± 0.04
Brain	0.12	± 0.01

Table 2: Biodistribution of <sup>89</sup>Zr-Df-pembrolizumab in Sprague-Dawley Rats (168h post-injection) [3]

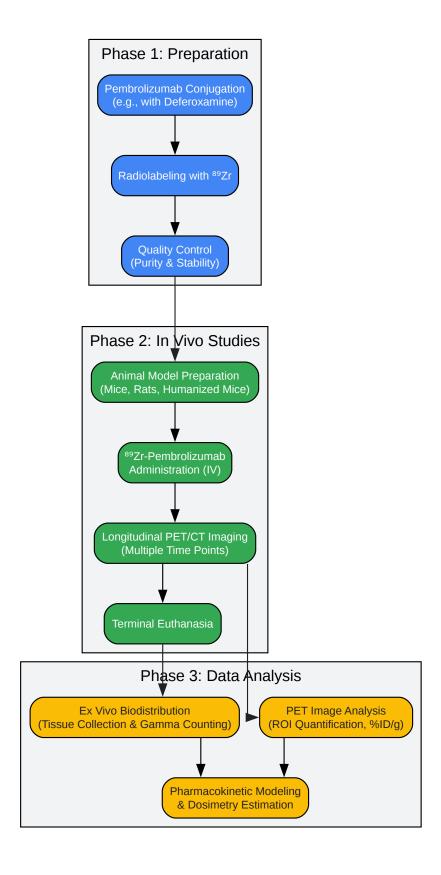


Organ	Mean %ID/g	Standard Deviation
Blood	1.16	± 0.10
Liver	0.87	± 0.06
Spleen	0.71	± 0.05
Kidneys	1.54	± 0.12
Lungs	0.86	± 0.19
Heart	0.45	± 0.04
Ovaries	1.89	± 0.15
Muscle	0.32	± 0.03
Brain	0.08	± 0.01

## **Experimental and Logical Workflows**

Visualizing the workflow ensures a systematic approach to preclinical evaluation.





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Caption: Workflow for preclinical PK and biodistribution studies of radiolabeled pembrolizumab.



#### **Application Notes**

- High Liver and Spleen Uptake: Preclinical studies consistently show that <sup>89</sup>Zr-pembrolizumab accumulates significantly in the liver and spleen in both mice and rats.[1][3] These organs are rich in immune cells and are part of the reticuloendothelial system, which is involved in the clearance of monoclonal antibodies.
- Similar Biodistribution in Mice and Rats: The overall biodistribution and pharmacokinetic profiles of <sup>89</sup>Zr-pembrolizumab were found to be similar between mouse and rat models, suggesting comparable in vivo processing in these species.[1][3]
- Utility of Humanized Models: Humanized mouse models are invaluable for studying the biodistribution of pembrolizumab in the context of a human immune system.[3][9] Studies in these models have successfully visualized the infiltration of human T-cells into specific tissues, such as salivary and lacrimal glands, demonstrating the ability to track PD-1 expressing cells non-invasively.[3][4][8]
- Low Brain Penetration: As expected for a large molecule like a monoclonal antibody, minimal accumulation of <sup>89</sup>Zr-pembrolizumab was observed in the brain, indicating poor penetration across the blood-brain barrier.[1][11]
- Informing Clinical Practice: The data gathered from these preclinical studies, including dosimetry estimates extrapolated to humans, are crucial for designing safe and effective clinical trials and for developing optimized dosing strategies.[3] The ability to image PD-1 expression could also aid in patient selection for anti-PD-1 therapy.[1][12]

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